N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea is an organic compound categorized under the class of ureas. Its molecular formula is CHFNO, and it has a molecular weight of 288.32 g/mol. The compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and a fluorophenyl group attached to the urea moiety, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and organic synthesis.
The synthesis of N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea typically involves a reaction between 3-fluorophenyl isocyanate and N-(1-benzyl-2-hydroxyethyl)amine. The general synthetic route can be summarized as follows:
On an industrial scale, continuous flow processes may be employed to improve efficiency and yield, utilizing automated reactors that allow for precise control over reaction parameters such as temperature and pressure.
The molecular structure of N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea can be represented by its canonical SMILES notation: C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC(=CC=C2)F
. The structure features:
N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea can participate in several chemical reactions:
The mechanism of action for N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea involves its interaction with specific biological targets such as enzymes or receptors. This compound may function as an inhibitor or modulator within biochemical pathways:
The physical and chemical properties of N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea include:
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 288.32 g/mol |
CAS Number | 478040-63-0 |
N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea has several applications across various scientific fields:
This compound's unique structure and reactivity make it a valuable tool in both research settings and industrial applications, highlighting its versatility within organic chemistry and pharmacology.
The synthesis of unsymmetrical ureas like N-(1-benzyl-2-hydroxyethyl)-N'-(3-fluorophenyl)urea predominantly relies on the controlled reaction between isocyanates and amines. For this target molecule, two primary routes are employed:
Key findings from optimization studies include:
Table 1: Byproduct Distribution in Isocyanate-Amine Coupling
Route | Temperature (°C) | Solvent | Symmetric Urea Byproduct (%) |
---|---|---|---|
Route A | 25 | THF | 15.2 |
Route A | 0 | THF | 4.8 |
Route B (CDI) | 25 | DCM | 3.1 |
Route B (CDI) | 0 | DCM | 1.2 |
The 2-hydroxy-3-phenylpropyl moiety requires protection to prevent nucleophilic interference during urea bond formation:
Regioselectivity challenges arise from:
Solvent polarity and catalysts critically impact coupling efficiency and purity:
Table 2: Solvent and Catalyst Impact on Yield
Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
THF | None | 24 | 78 | 91 |
DCM | None | 18 | 88 | 95 |
DCM | Sn(Oct)₂ | 4 | 92 | 97 |
DMF | DBU | 6 | 84 | 89 |
The chiral 1-benzyl-2-hydroxyethylamine precursor (R- or S-enantiomer) necessitates asymmetric synthesis or resolution:
Critical retention protocols include:
Table 3: Chiral Purity Under Varied Conditions
Catalyst | Temperature (°C) | Epimerization (%) | Final Product ee (%) |
---|---|---|---|
None | 25 | 7.8 | 92.2 |
None | -20 | 0.9 | 99.1 |
DBU (1 mol%) | 0 | 12.4 | 87.6 |
Zr(OtBu)₄ (2 mol%) | 25 | 1.2 | 98.8 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1